Hydrolytic Stability: TBDMS-Protected Styrene vs. TMS-Protected Styrene
The tert-butyldimethylsilyl (TBDMS) ether exhibits profoundly greater hydrolytic stability than the trimethylsilyl (TMS) ether. This is a critical differentiator for monomers that must survive aqueous work-ups or mildly acidic reaction conditions [1]. The quantitative stability difference is reported in relative terms .
| Evidence Dimension | Hydrolytic Stability (Relative to TMS Ether) |
|---|---|
| Target Compound Data | ~20,000x more stable in acid; >100x more stable to general hydrolysis |
| Comparator Or Baseline | Trimethylsilyl (TMS) ether (relative stability = 1) |
| Quantified Difference | TBDMS ethers are 10^4 times more stable than TMS ethers. |
| Conditions | General silyl ether stability hierarchy as established in protecting group chemistry literature . |
Why This Matters
This enhanced stability ensures the monomer remains intact during multi-step synthetic procedures and copolymerization reactions where TMS-protected analogs would prematurely deprotect, leading to catalyst poisoning and loss of polymer structural control.
- [1] Renrendoc. 羟基的保护与去保护 (Protection and Deprotection of Hydroxyl Groups). View Source
